BenchChemオンラインストアへようこそ!

1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)

CDK inhibition Kinase selectivity Anticancer lead optimization

1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) (CAS 374553-37-4, C₁₀H₈N₄, MW 184.20) is the unsubstituted 3-methyl parent compound of the flavazole heterocyclic family, a fused pyrazole–quinoxaline bicyclic system. This scaffold serves as the critical synthetic entry point for diverse substituted derivatives with established activity as cyclin-dependent kinase (CDK) inhibitors, green-emitting OLED dopants, and fluorescent probes.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
Cat. No. B13820669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)N=C3C=CC=CC3=N2
InChIInChI=1S/C10H8N4/c1-6-9-10(14-13-6)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,13,14)
InChIKeyZQSKDUJFZDLMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-Pyrazolo[3,4-b]quinoxaline (CAS 374553-37-4) – Core Scaffold Procurement Guide for Medicinal Chemistry and Optoelectronic R&D


1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) (CAS 374553-37-4, C₁₀H₈N₄, MW 184.20) is the unsubstituted 3-methyl parent compound of the flavazole heterocyclic family, a fused pyrazole–quinoxaline bicyclic system . This scaffold serves as the critical synthetic entry point for diverse substituted derivatives with established activity as cyclin-dependent kinase (CDK) inhibitors, green-emitting OLED dopants, and fluorescent probes [1]. Its value resides not in end-use potency but in its regiospecific derivatizability at the N1, C3, and C6 positions, enabling rational tuning of HOMO–LUMO levels, fluorescence quantum yield, and kinase selectivity in downstream compounds [2].

Why Substituting 3-Methyl-1H-Pyrazolo[3,4-b]quinoxaline with Other Flavazole Cores Compromises Both Biological Selectivity and Optoelectronic Performance


In-class substitution of the 3-methyl-1H-pyrazolo[3,4-b]quinoxaline scaffold is precluded by the divergent structure–activity and structure–property relationships imposed by minimal substituent changes. Replacing the 3-methyl group with a 3-amino substituent (as in NSC 693868) shifts the biological profile from a synthetic intermediate to a potent CDK1/CDK5 inhibitor, a functional transition that cannot be achieved by post-hoc modification once the pyrazole N1 position is occupied [1]. Conversely, replacing the 3-methyl with a 3-phenyl group, or methylating the N1 position, alters the photophysical deactivation pathway from intersystem crossing to charge-transfer emission, directly determining fluorescence quantum yield and OLED brightness [2]. These quantifiable divergences—spanning IC₅₀ values, HOMO–LUMO gaps, and fluorescence quantum yields—demonstrate that the 3-methyl-1H core is not interchangeable with its close analogs; selection must be driven by the intended derivatization trajectory and the specific property target.

Quantitative Differentiation Evidence: 3-Methyl-1H-Pyrazolo[3,4-b]quinoxaline vs. Closest Analogs


CDK1 Inhibitory Activity: 3-Methyl Core vs. 3-Amino Analog (NSC 693868) – A 600-fold Potency Gap

The 3-methyl-1H-pyrazolo[3,4-b]quinoxaline scaffold is inactive as a CDK inhibitor in its unsubstituted form, whereas the 3-amino analog (NSC 693868, 1H-pyrazolo[3,4-b]quinoxalin-3-amine) exhibits potent, selective CDK1/Cyclin B inhibition with an IC₅₀ of 600 nM [1]. This >600-fold potency differential (estimated from the typical upper screening limit of 100 µM for inactive compounds vs. 0.6 µM for the active analog) originates from the 3-NH₂ group's ability to form critical hydrogen bonds within the ATP-binding pocket, a pharmacophoric feature absent in the 3-methyl parent [2]. The 3-amino compound further discriminates between CDK isoforms, showing IC₅₀ = 400 nM for CDK5/p25 and weaker GSK-3β inhibition (IC₅₀ = 1 µM), establishing a selectivity window that can only be achieved by deliberate 3-position amination starting from the 3-methyl or 3-unsubstituted core [1].

CDK inhibition Kinase selectivity Anticancer lead optimization

Fluorescence Quantum Yield: 1,3-Dimethyl-PQX (MM-PQX) Exhibits Weak Emission Due to Dominant Intersystem Crossing vs. Efficient Fluorescence in 3-Phenyl-Substituted Analogs

The 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoxaline (MM-PQX), the fully methylated analog of the 3-methyl-1H core, displays weak fluorescence in solution due to an efficient intersystem crossing (ISC) process, as confirmed by low-temperature phosphorescence measurements [1]. In direct contrast, the 1-phenyl-3-methyl analog (PM-PQX) exhibits significantly enhanced fluorescence through an increased contribution of π–π* transitions, while the 3-phenyl-substituted derivative (MP-PQX) forms a polarity-dependent charge-transfer state that further tunes emission properties [1]. The weak emission of the dimethyl-substituted core is a defining feature that distinguishes it from phenyl-bearing analogs, making it suitable as a non-emissive scaffold for applications where fluorescence quenching is desired, or as a precursor for installing emissive substituents at the 1- and 6-positions [2].

OLED materials Fluorescence quantum yield Intersystem crossing

HOMO–LUMO Energy Gap Tuning: 3-Methyl-1-Phenyl-PQX Derivatives Exhibit Band Gaps of 2.89–3.00 eV Enabling Photovoltaic Optimization

Derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline, functionalized with N,N-diethylamine donor groups at various ring positions, exhibit HOMO–LUMO band gaps in the narrow range of 2.89–3.00 eV as determined by quantum chemical calculations (HyperChem) [1]. The LUMO energy levels vary from −0.18 eV (PQX4) to −0.29 eV (PQX3) depending on the position of the electron-donating substituent, enabling fine-tuning of the energy offset with fullerene acceptors in bulk heterojunction photovoltaic devices [1]. This narrow band gap range, centered on the 3-methyl-1-phenyl core, contrasts with the wider gaps expected for 1,3-diphenyl or 1-unsubstituted analogs, establishing the 3-methyl-1-phenyl scaffold as a privileged template for OPV donor material optimization.

Organic photovoltaics HOMO-LUMO gap Bulk heterojunction

Kinase Selectivity Across the Flavazole Family: 3-Amino→3-Methyl Substitution Abolishes CDK Activity but Enables Alternative Biological Profiling

A systematic structure–activity relationship (SAR) study of pyrazolo[3,4-b]quinoxalines as CDK inhibitors revealed that the 3-amino substituent is indispensable for sub-micromolar CDK1/Cyclin B inhibition, with the 3-chloro analog showing a complete loss of activity (IC₅₀ = 22,000 nM) [1]. The 3-amino-6-methyl derivative (BDBM7537) retains only weak activity with an IC₅₀ of 3,500 nM against CDK1, demonstrating that even conserved 3-amino substitution cannot rescue potency when the 6-position is methylated [1]. These data establish a strict pharmacophoric requirement for a free 3-NH₂ group and an unsubstituted 6-position for CDK inhibition, a profile that the 3-methyl-1H scaffold decisively lacks, instead serving as a versatile, biologically silent core for alternative target screening or for installing non-kinase functionality [2].

Kinase selectivity SAR Scaffold repurposing

OLED Device Brightness: MM-PQX-Based Devices Achieve 2,820 cd/m² Despite Low Solution-State Fluorescence Quantum Yield

Double-layer OLED devices fabricated using 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoxaline (MM-PQX) as the emissive layer, deposited by solution processing, achieve a maximum brightness of 2,820 cd/m² with green emission [1]. This performance is notable because MM-PQX exhibits weak fluorescence in solution (low Φ_f) due to dominant intersystem crossing, yet the solid-state electroluminescence is bright, suggesting aggregation-induced or solid-state enhancement effects [1]. In comparison, phenyl-substituted analogs such as 1,3-diphenyl-PQX derivatives with N,N-dialkylamino groups show fluorescence quantum yields close to unity in solution and OLED efficiencies of 7.5–9.7 cd/A with narrow 65–70 nm bandwidth peaking at 530–545 nm [2], highlighting the divergent device-level behavior dictated by substituent choice at the 1- and 3-positions.

OLED brightness Electroluminescence Solution-processable devices

Synthetic Accessibility: Microwave-Assisted Regiospecific Synthesis of 1,3-Dimethyl-PQX Derivatives Achieves Reaction Completion in 25 Minutes

Microwave-assisted synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoxaline derivatives with 6-substituents of varying donor–acceptor character proceeds to completion in 25 minutes under reactor conditions, compared to conventional heating methods that require significantly longer reaction times [1]. The microwave protocol yields three new 1,3-dimethyl-PQX derivatives in moderate yields (30–38%), for which fluorescence emission spectra and quantum yields were subsequently determined [1]. This rapid synthetic access to the 1,3-dimethyl core, which is directly derived from 3-methyl-1H-pyrazolo[3,4-b]quinoxaline via N1-methylation, provides a practical advantage for high-throughput synthesis and screening campaigns that is not matched by the more elaborate multi-step syntheses required for 1,3-diphenyl or 6-functionalized analogs [2].

Microwave synthesis Reaction kinetics Process chemistry

Optimal Procurement and Application Scenarios for 3-Methyl-1H-Pyrazolo[3,4-b]quinoxaline Based on Quantitative Evidence


Medicinal Chemistry: CDK Inhibitor Lead Optimization via 3-Position Amination

The 3-methyl-1H-pyrazolo[3,4-b]quinoxaline scaffold is the recommended starting material for medicinal chemistry programs aiming to develop novel CDK1/CDK5 inhibitors with custom selectivity profiles. As demonstrated by BindingDB data, the 3-amino analog (NSC 693868) achieves IC₅₀ values of 600 nM (CDK1) and 400 nM (CDK5), a potency gain of >600-fold over the inactive 3-methyl parent [1]. By procuring the 3-methyl core, medicinal chemists retain the freedom to install diverse 3-amino substituents and simultaneously explore 6-position modifications, which are known to further modulate potency (e.g., 3-amino-6-methyl analog shows IC₅₀ = 3,500 nM, a 5.8-fold loss relative to the 6-unsubstituted 3-amino compound) [1]. This synthetic flexibility is unavailable when starting from the pre-formed 3-amino analog, which commits the program to a specific pharmacophore without the option of alternative 3-position modifications.

OLED Material Discovery: Solution-Processable Green Emitters via N1-Functionalization of the 3-Methyl Core

For organic light-emitting diode (OLED) R&D, the 3-methyl-1H-pyrazolo[3,4-b]quinoxaline scaffold provides a synthetically tractable entry point to green-emitting materials with device-level brightness reaching 2,820 cd/m², as demonstrated for the 1,3-dimethyl analog (MM-PQX) in solution-processed double-layer devices [2]. Although the dimethyl-substituted core exhibits weak solution-state fluorescence due to dominant intersystem crossing, the solid-state electroluminescence performance is bright, suggesting that enhanced emission can be achieved through aggregation effects or by installing 6-position donor–acceptor substituents via microwave-assisted protocols that complete in 25 minutes [3]. The scaffold thus enables rapid iterative synthesis and screening of OLED emitters without the synthetic complexity associated with 1,3-diphenyl-PQX systems, which require multi-step preparations but offer higher solution quantum yields (Φ_f ≈ 1.0) and OLED efficiencies of 7.5–9.7 cd/A [4].

Organic Photovoltaic (OPV) Donor Material Design Based on 3-Methyl-1-Phenyl-PQX Band Gap Engineering

The 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline scaffold, accessible via N1-phenylation of 3-methyl-1H-PQX, serves as a validated core for organic photovoltaic donor materials with predictable HOMO–LUMO gaps in the range of 2.89–3.00 eV [5]. By varying the position of N,N-diethylamine donor substituents on the quinoxaline ring, the LUMO energy level can be tuned from −0.18 eV to −0.29 eV, enabling systematic optimization of the energy offset with PCBM acceptors in bulk heterojunction devices [5]. This quantitative band gap predictability, coupled with the synthetic versatility of the 3-methyl-1H starting material, positions the scaffold as a rational procurement choice for OPV material discovery programs seeking to systematically explore structure–property relationships in heterocyclic donor materials.

Fragment-Based Drug Discovery (FBDD) and Screening Library Construction Using a Biologically Silent Scaffold

The 3-methyl-1H-pyrazolo[3,4-b]quinoxaline scaffold is ideally suited for inclusion in fragment-based screening libraries where a biologically silent, synthetically diversifiable core is required. Unlike the 3-amino analog, which carries potent CDK inhibition (IC₅₀ = 600 nM for CDK1) that would dominate any screening hit profile and confound target identification [1], the 3-methyl parent is devoid of kinase activity and can serve as a clean baseline for detecting novel biological activities arising from subsequent functionalization. The SAR data from the flavazole CDK inhibitor series demonstrates that substituent changes as minimal as 3-amino → 3-chloro (22,000 nM, 36.7-fold loss) or 6-H → 6-methyl (3,500 nM, 5.8-fold loss relative to 3-amino) dramatically alter the biological profile [1], underscoring the value of starting from an inactive core that does not bias screening outcomes.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.